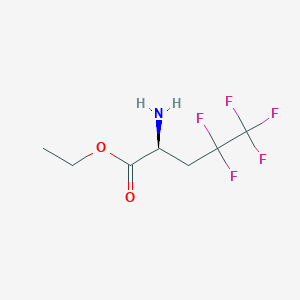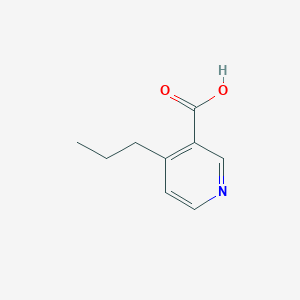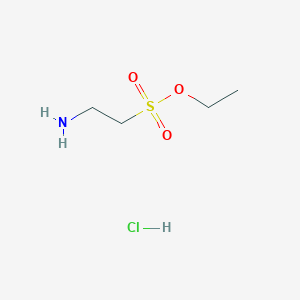
Ethyl (S)-2-amino-4,4,5,5,5-pentafluoropentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate is an organic compound that features a unique structure with a pentafluorinated carbon chain. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is usually carried out at room temperature for 24 hours or at elevated temperatures for shorter durations.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature and pressure, to achieve efficient synthesis. The purification process often includes distillation and recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the ester group can produce alcohols.
Applications De Recherche Scientifique
Ethyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Ethyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in further biochemical reactions.
Comparaison Avec Des Composés Similaires
Ethyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate can be compared with other fluorinated amino acid derivatives:
Ethyl(S)-2-amino-3,3,4,4,4-pentafluorobutanoate: Similar structure but with a shorter carbon chain.
Ethyl(S)-2-amino-5,5,6,6,6-pentafluorohexanoate: Longer carbon chain, which may affect its chemical properties and applications.
Ethyl(S)-2-amino-4,4,5,5-tetrafluoropentanoate: One less fluorine atom, which can influence its reactivity and stability.
The uniqueness of Ethyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate lies in its specific fluorination pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H10F5NO2 |
|---|---|
Poids moléculaire |
235.15 g/mol |
Nom IUPAC |
ethyl (2S)-2-amino-4,4,5,5,5-pentafluoropentanoate |
InChI |
InChI=1S/C7H10F5NO2/c1-2-15-5(14)4(13)3-6(8,9)7(10,11)12/h4H,2-3,13H2,1H3/t4-/m0/s1 |
Clé InChI |
NNPWRIQJPPUNLM-BYPYZUCNSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC(C(F)(F)F)(F)F)N |
SMILES canonique |
CCOC(=O)C(CC(C(F)(F)F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B13117560.png)







![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)
![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)
![3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13117640.png)

